molecular formula C13H12N2O2S B5610700 N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide CAS No. 77336-98-2

N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B5610700
CAS No.: 77336-98-2
M. Wt: 260.31 g/mol
InChI Key: RALURLMXXCHCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methylphenyl)carbamothioyl]furan-2-carboxamide is a thiourea derivative featuring a furan-2-carboxamide backbone substituted with a 4-methylphenylcarbamothioyl group. Structurally, it combines a furan ring (a five-membered aromatic heterocycle with oxygen) with a carbamothioyl (-N-C(=S)-NH-) linkage, which is further modified by a para-methylphenyl group. This compound shares structural motifs with several bioactive molecules, including antimicrobial, insecticidal, and kinase-inhibiting agents, as evidenced by analogs in the literature .

Key structural attributes include:

  • Molecular Formula: C₁₂H₁₁N₂O₂S (based on PubChem data for closely related compounds) .
  • Functional Groups: A furan-2-carboxamide core, a thiourea (-N-C(=S)-NH-) bridge, and a 4-methylphenyl substituent.
  • Synthesis: Likely synthesized via the reaction of furan-2-carbonyl isothiocyanate with 4-methylaniline, a method analogous to the preparation of N-((4-acetylphenyl)carbamothioyl)furan-2-carboxamide (compound 2 in ) .

Properties

IUPAC Name

N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-4-6-10(7-5-9)14-13(18)15-12(16)11-3-2-8-17-11/h2-8H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALURLMXXCHCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352424
Record name N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77336-98-2
Record name N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide can be achieved through a one-pot strategy. This method involves the reaction of furan-2-carboxylic acid with 4-methylphenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product in moderate to excellent yields (56-85%) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide serves as a building block in the synthesis of more complex molecules. Its unique structure enables it to be utilized in the development of pharmaceuticals and agrochemicals. The compound can be synthesized through a one-pot reaction involving furan-2-carboxylic acid and 4-methylphenyl isothiocyanate, typically yielding moderate to excellent results (56-85%) depending on the reaction conditions .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics. In studies, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 µg/mL .

Table 1: Antimicrobial Activity of this compound

StrainInhibition Zone (mm)MIC (µg/mL)
S. aureus10-15240-280
E. coli12300
A. niger12-19120.7-190

Anticancer Activity

This compound has demonstrated promising anticancer activity against human cancer cell lines such as HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). At a concentration of 20 µg/mL, the compound exhibited a cell viability reduction of approximately 33% in HepG2 cells, indicating its potential as an anticancer agent .

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineConcentration (µg/mL)Cell Viability (%)
HepG22033.29
Huh-72045.09
MCF-72041.81

Study on Antimicrobial Efficacy

In a comparative study, several carbamothioyl-furan derivatives were synthesized, including this compound. The results indicated that these derivatives exhibited superior antibacterial and antifungal activities compared to standard antibiotics like gentamicin, highlighting their potential in therapeutic applications .

Anticancer Research

Another key study focused on the structure–activity relationship (SAR) of various substituted furan derivatives. It was found that para-methyl substitution on the phenyl ring significantly enhanced anticancer activity compared to other substitutions, supporting the notion that structural modifications can optimize therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The physicochemical and synthetic properties of N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide can be contextualized against analogs with variations in substituents or backbone structures:

Compound Name Molecular Formula Key Substituent Yield (%) Melting Point (°C) Notable Properties Source
Target Compound C₁₂H₁₁N₂O₂S 4-Methylphenyl N/A N/A Thiourea linkage, furan backbone
N-((4-Acetylphenyl)carbamothioyl)furan-2-carboxamide C₁₃H₁₁N₂O₃S 4-Acetylphenyl 70–89 N/A Acetyl group enhances polarity
N-(4-Bromophenyl)furan-2-carboxamide C₁₁H₈BrNO₂ 4-Bromophenyl 60–82 168–246 Antibacterial activity against MRSA
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide C₁₃H₁₀N₂O₃ 1,3,4-Oxadiazole 70–89 N/A Insecticidal activity
N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide C₈H₆N₃O₂S 1,3,4-Thiadiazole N/A N/A VEGFR-2 inhibition (IC₅₀: 0.8–3.2 μM)

Key Observations :

  • Substituent Effects : The 4-methylphenyl group in the target compound likely confers moderate lipophilicity compared to electron-withdrawing groups (e.g., bromo in or acetyl in ), which may influence solubility and bioavailability.
  • Thiourea vs.
Spectral and Computational Data
  • FT-IR/NMR : For N-((4-acetylphenyl)carbamothioyl)furan-2-carboxamide (), FT-IR peaks at 1677 cm⁻¹ (C=O) and 1263 cm⁻¹ (C=S) confirm functional groups. The target compound would display similar C=S and C=O stretches but lack the acetyl C=O at ~1700 cm⁻¹ .
  • Molecular Weight/LogP : The target compound’s molecular weight (~265 g/mol) and estimated LogP (~3.96, based on analogs) suggest moderate bioavailability, comparable to bromophenyl derivatives but less polar than acetylated analogs .

Biological Activity

N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of this compound features a furan ring, a carbamothioyl group, and a para-methylphenyl substituent. This configuration is believed to contribute to its biological efficacy by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

  • Mechanism of Action : The compound disrupts cell membrane integrity in bacteria and fungi, leading to cell lysis and death. This action is crucial for its potential as a new antibiotic candidate .
  • In Vitro Studies : In studies involving common pathogens, the compound demonstrated inhibition zones ranging from 9 to 17 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) between 150.7 µg/mL and 295 µg/mL .
Microbial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus12270
Escherichia coli12300
Bacillus cereus10240
Fusarium bracchygibossum16230

Anticancer Activity

This compound has shown promising anticancer activity against several human cancer cell lines, including HepG2 (liver), Huh-7 (liver), and MCF-7 (breast).

  • Cell Viability Studies : In vitro tests revealed that at a concentration of 20 µg/mL, the compound reduced cell viability significantly—33.29% for HepG2 cells, indicating strong anticancer potential .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and mitochondrial pathways, which are critical for programmed cell death .
Cell Line Concentration (µg/mL) Cell Viability (%)
HepG22033.29
Huh-72045.09
MCF-72041.81

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized several carbamothioyl-furan-2-carboxamide derivatives, including this compound. The results indicated that these derivatives exhibited significant antibacterial and antifungal activity compared to standard antibiotics like gentamicin .
  • Anticancer Research : Another study focused on the structure-activity relationship (SAR) of various substituted furan derivatives. It was found that the para-methyl substitution on the phenyl ring enhanced anticancer activity significantly compared to other substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.